molecular formula C18H25NO3 B1610063 Boc-1-tert-butoxy-1,2-dihydroisoquinoline CAS No. 404586-94-3

Boc-1-tert-butoxy-1,2-dihydroisoquinoline

Cat. No.: B1610063
CAS No.: 404586-94-3
M. Wt: 303.4 g/mol
InChI Key: RKFZTABXZXYIOJ-UHFFFAOYSA-N
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Safety and Hazards

Users should avoid breathing mist, gas or vapours of Boc-1-tert-butoxy-1,2-dihydroisoquinoline. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

The use of Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for a variety of acidic substrates presents a promising future direction. Its mild and efficient catalytic properties make it a valuable tool in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

Boc-1-tert-butoxy-1,2-dihydroisoquinoline plays a crucial role in biochemical reactions, particularly in the protection of acidic substrates. It interacts with a variety of biomolecules, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions involves the formation of stable tert-butoxycarbonyl (Boc) groups, which protect the reactive sites of these molecules during chemical synthesis and other biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by protecting reactive groups on biomolecules, thereby preventing unwanted side reactions and degradation. It can impact cell signaling pathways, gene expression, and cellular metabolism by stabilizing key intermediates and protecting functional groups during biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves the binding of this compound to the target biomolecule, followed by the transfer of the Boc group to the reactive site. This mechanism protects the reactive site from unwanted interactions and degradation, thereby facilitating controlled biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and can be stored at room temperature for extended periods without significant degradation . Long-term studies have shown that this compound maintains its protective properties over time, ensuring consistent results in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects reactive groups on biomolecules without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves enzymes and cofactors that facilitate the transfer of the Boc group to the target biomolecule . The compound’s role in these pathways helps stabilize reactive intermediates and protect functional groups during biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization and accumulation at specific sites where it can exert its protective effects . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the protective Boc groups are formed at the appropriate sites within the cell . The precise subcellular localization of this compound enhances its effectiveness in protecting reactive groups during biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-1-tert-butoxy-1,2-dihydroisoquinoline can be synthesized through various methods. One common method involves the reaction of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline with acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base . The reaction typically takes place in solvents like 1,2-dimethoxyethane or diethyl ether, and the conditions may vary from room temperature to reflux overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Properties

IUPAC Name

tert-butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFZTABXZXYIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459225
Record name BBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404586-94-3
Record name BBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 404586-94-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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